
N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the functionalization of phenyl rings, the formation of sulfonamide linkages, and the construction of the thiazole ring. For example, compounds with complex structures, such as "4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole" and derivatives of thiophene and pyrazole rings, have been synthesized through routes that might share similarities with the synthesis of the compound (Toyo’oka et al., 1989); (Divyaraj Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" can be characterized by X-ray crystallography, revealing details about the conformation and orientation of the functional groups. Studies on related compounds have shown diverse molecular conformations, highlighting the influence of substituents on the overall structure (Rubén M. Carballo et al., 2013).
Chemical Reactions and Properties
The chemical behavior of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" can be influenced by its functional groups, leading to reactions such as nucleophilic substitution, electrophilic aromatic substitution, and potential involvement in catalytic cycles. Compounds with similar structures have shown a variety of chemical reactions, underscoring the versatility of such molecules (H. Shahbazi-Alavi et al., 2019).
Physical Properties Analysis
The physical properties of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide," such as melting point, solubility, and stability, are crucial for its handling and application. The introduction of fluorine atoms often impacts the compound's physical properties by altering its lipophilicity and stability, a common theme observed in the study of fluorinated compounds (T. Mano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, define the potential applications of "N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" in various fields. The presence of a thiazole ring and sulfonamide linkage suggests potential for bioactivity, as these motifs are commonly found in biologically active compounds. Analyzing the reactivity of similar compounds provides insights into possible reactions and mechanisms (R. Moreno-Fuquen et al., 2019).
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Compounds similar to N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, sulfonamide derivatives have shown cell-selective effects against rat brain tumor cells and promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Aldose Reductase Inhibitors
Another area of application involves the inhibition of aldose reductase, an enzyme implicated in the complications of diabetes. Derivatives of phenylsulfonamide, including those incorporating thiazole rings, have been synthesized and tested for their in vitro activity as aldose reductase inhibitors (ARIs), with some compounds demonstrating significant inhibitory potential. This research highlights the potential of such compounds in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Fluorescent Dyes and Imaging Agents
Sulfonamide derivatives have also been explored as precursors for the synthesis of fluorescent dyes and imaging agents. Compounds with thiazole moieties have been used as building blocks for creating fluorescent dyes with potential applications in biological imaging and diagnostics. These compounds exhibit solvatochromism and high emission efficiency, indicating their utility in developing advanced fluorescent probes (Witalewska et al., 2019).
Synthetic Chemistry and Catalysis
Furthermore, sulfonamides, including those integrated with thiazole carboxamides, play a significant role in synthetic chemistry, serving as intermediates in the synthesis of more complex molecules. For example, they have been used in the synthesis of 1,3-thiazoles, demonstrating their versatility as building blocks in organic synthesis and their potential in catalysis applications (Shahbazi-Alavi et al., 2019).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-11-3-4-12(9-15(11)19)20-17(23)16-10-27-18(21-16)22-28(24,25)14-7-5-13(26-2)6-8-14/h3-10H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJWBWVKSACJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
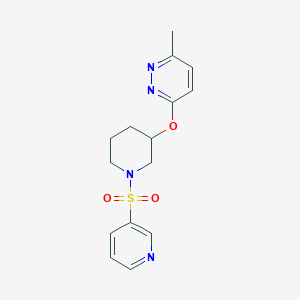

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
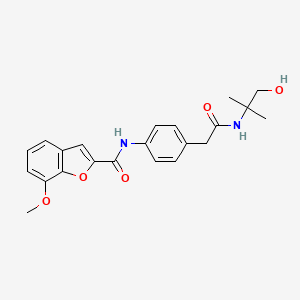
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

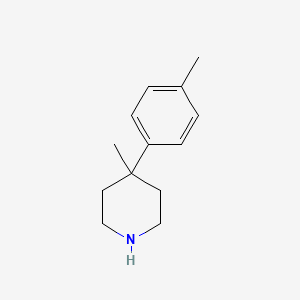
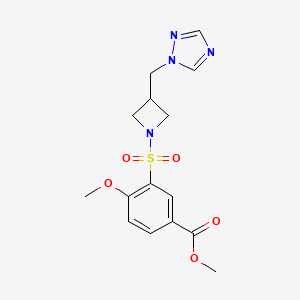
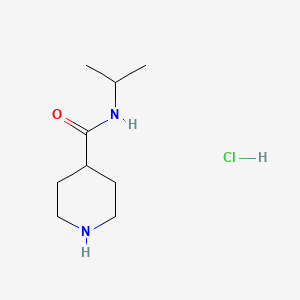
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)
![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)